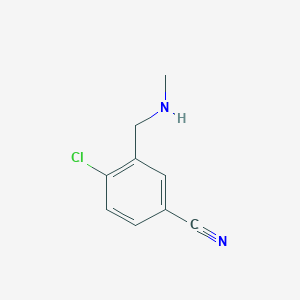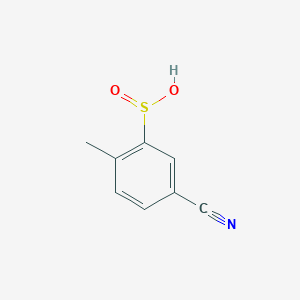
5-Cyano-2-methylbenzenesulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-methylbenzenesulfinic acid: is a chemical compound with the molecular formula C₈H₆ClNO₂S5-cyano-2-methylbenzenesulfonyl chloride (CAS Number: 372198-49-7). The compound features a cyano group (CN) and a sulfinyl group (SO₂) attached to a benzene ring. Its IUPAC name is 5-cyano-2-methylbenzenesulfonyl chloride .
Preparation Methods
Synthetic Routes:: The synthetic preparation of 5-cyano-2-methylbenzenesulfinic acid typically involves the following steps:
Chlorination: Start with 2-methylbenzenesulfonyl chloride (also known as toluenesulfonyl chloride) and react it with cyanide ion (CN⁻) to introduce the cyano group. The reaction proceeds under mild conditions.
Hydrolysis: The resulting 5-cyano-2-methylbenzenesulfonyl chloride is then hydrolyzed using water or a hydroxide solution to yield 5-cyano-2-methylbenzenesulfinic acid.
Industrial Production::
Chemical Reactions Analysis
Reactions::
Hydrolysis: As mentioned earlier, hydrolysis of 5-cyano-2-methylbenzenesulfonyl chloride yields the sulfinic acid.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation/Reduction: The sulfinic acid functionality can participate in redox reactions.
Hydrolysis: Water or aqueous base (e.g., NaOH).
Substitution: Various nucleophiles (e.g., amines, thiols).
Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products:: The major product of hydrolysis is 5-cyano-2-methylbenzenesulfinic acid itself. Substitution reactions can yield diverse derivatives.
Scientific Research Applications
5-Cyano-2-methylbenzenesulfinic acid finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: It may serve as a precursor for drug development.
Photoredox Catalysis: Its sulfinic acid moiety can participate in photoredox reactions.
Mechanism of Action
The exact mechanism by which 5-cyano-2-methylbenzenesulfinic acid exerts its effects depends on its specific application. It may act as a reagent, catalyst, or intermediate in various chemical processes.
Comparison with Similar Compounds
While 5-cyano-2-methylbenzenesulfinic acid is unique due to its cyano and sulfinic acid functionalities, similar compounds include:
2-Methyl-5-amino benzene sulfonic acid: (CAS Number: 118-88-7).
2-Amino-5-cyano-3-methylbenzoic acid: (CAS Number: 871239-18-8).
These related compounds share some structural features but differ in substituents and properties.
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-cyano-2-methylbenzenesulfinic acid |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-3-7(5-9)4-8(6)12(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
MFENEDXRZOLWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


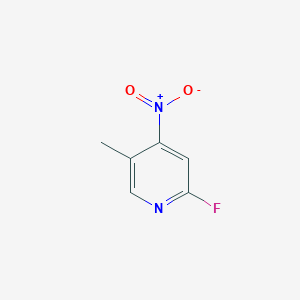
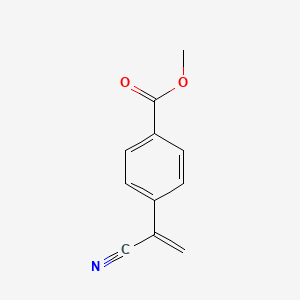
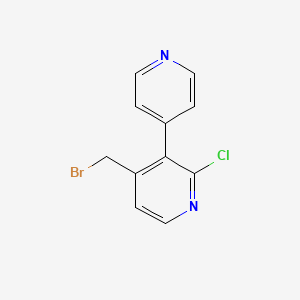

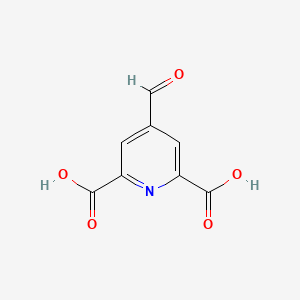
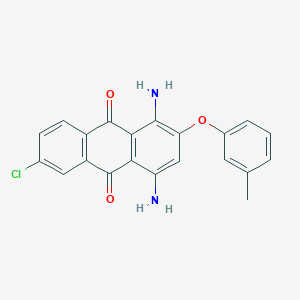
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
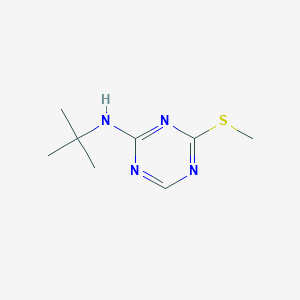
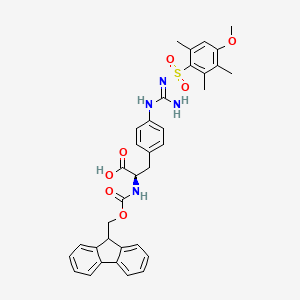
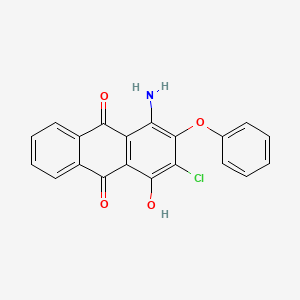
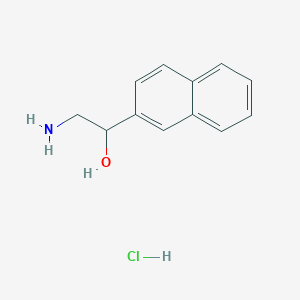
![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
